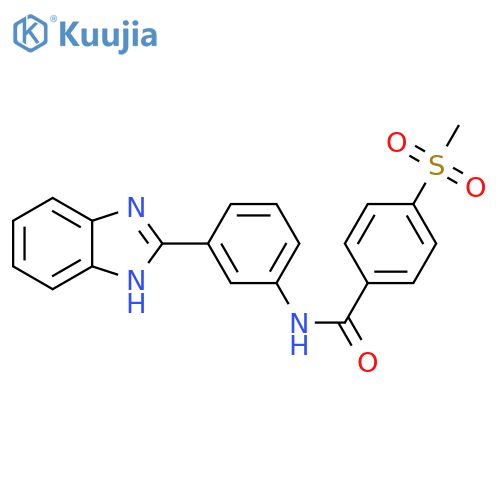Cas no 896344-75-5 (N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide)

896344-75-5 structure
商品名:N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide
N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide 化学的及び物理的性質
名前と識別子
-
- N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide
- 896344-75-5
- N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide
- CHEMBL1438015
- MLS001166839
- HMS2955L21
- N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide
- SMR000641515
- F2558-0130
- AKOS024660279
- N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide
-
- インチ: 1S/C21H17N3O3S/c1-28(26,27)17-11-9-14(10-12-17)21(25)22-16-6-4-5-15(13-16)20-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
- InChIKey: YJZIWVRTUWYQLE-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC(C2NC3=CC=CC=C3N=2)=C1)(=O)C1=CC=C(S(C)(=O)=O)C=C1
計算された属性
- せいみつぶんしりょう: 391.09906259g/mol
- どういたいしつりょう: 391.09906259g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 654
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 100Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2558-0130-10mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide |
896344-75-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2558-0130-5mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide |
896344-75-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2558-0130-2mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide |
896344-75-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2558-0130-25mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide |
896344-75-5 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2558-0130-20μmol |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide |
896344-75-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2558-0130-5μmol |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide |
896344-75-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2558-0130-2μmol |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide |
896344-75-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2558-0130-100mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide |
896344-75-5 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
| Life Chemicals | F2558-0130-1mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide |
896344-75-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2558-0130-30mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide |
896344-75-5 | 90%+ | 30mg |
$119.0 | 2023-05-16 |
N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide 関連文献
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
896344-75-5 (N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide) 関連製品
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 4770-00-7(3-cyano-4-nitroindole)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
